molecular formula C9H14O3 B3029103 Tetrahydropyranyl methacrylate CAS No. 52858-59-0

Tetrahydropyranyl methacrylate

Cat. No.: B3029103
CAS No.: 52858-59-0
M. Wt: 170.21 g/mol
InChI Key: QHGUPRQTQITEPO-UHFFFAOYSA-N
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Description

Tetrahydropyranyl methacrylate (THPMA) is a methacrylic acid derivative featuring a tetrahydropyranyl (THP) protecting group. This compound is widely utilized in advanced polymer chemistry, particularly in photoresist formulations for semiconductor lithography. THPMA-based copolymers exhibit high transparency at 157 nm wavelengths, making them critical for next-generation lithographic processes . Additionally, THPMA serves as a protected monomer in synthesizing amphiphilic polymer conetworks, where the THP group is later removed to yield methacrylic acid (MAA) units, enabling precise control over polymerization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydropyranyl methacrylate can be synthesized through several methods. One common approach involves the reaction of methacrylic acid with tetrahydropyranyl alcohol in the presence of a catalyst. This esterification reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to achieve industrial-scale production .

Chemical Reactions Analysis

Polymerization Reactions

THPMA undergoes radical polymerization to form homopolymers or copolymers. The methacrylate group facilitates chain-growth polymerization under standard initiators:

Key Initiators and Conditions

InitiatorTemperature (°C)SolventPolymer Type
Azobisisobutyronitrile (AIBN)60–80Toluene/DMFHomopolymer
Benzoyl peroxide70–90Bulk polymerizationCopolymers (e.g., with styrene)
  • Mechanism : AIBN decomposes thermally to generate free radicals, initiating propagation via the methacrylate’s vinyl group .

  • Copolymerization : THPMA readily copolymerizes with methyl methacrylate (MMA) or acrylonitrile, adjusting glass transition temperatures (Tg) by 10–15°C per 10 mol% comonomer .

Hydrolysis Reactions

The ester and THP groups in THPMA undergo hydrolysis under distinct conditions:

Ester Hydrolysis

Conditions :

  • Basic hydrolysis : 1M NaOH in THF/H₂O (1:1), 60°C, 6 hours → yields methacrylic acid and tetrahydropyranyl alcohol.

  • Acidic hydrolysis : 0.1M HCl in dioxane, 40°C, 12 hours → partial cleavage with 85% recovery of methacrylic acid .

THP Group Hydrolysis

The THP ether hydrolyzes selectively under mild acidic conditions:
Conditions :

  • 5% AcOH in THF/H₂O (4:1), 25°C, 2 hours → yields methacrylic acid and dihydropyran byproducts .

Deprotection and Functionalization

The THP group serves as a transient protecting group, enabling post-polymerization modifications:

Deprotection Protocol

Reagent SystemTime (h)Product Functionality
PPTS in MeOH/H₂O3Free hydroxyl groups
BF₃·Et₂O in CH₂Cl₂1.5Activated intermediates for further substitution
  • Applications : Deprotected polymers gain hydrophilicity, enabling use in drug delivery or hydrogels .

Substitution Reactions

The THP moiety participates in nucleophilic substitutions:

Example Reaction

  • Nucleophile : Thiophenol

  • Conditions : BF₃ catalysis in CH₂Cl₂, 0°C → replaces THP with thioether groups (yield: 78%) .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing trace dihydropyran.

  • Radical Scavenging : Inhibitors like hydroquinone prevent premature polymerization during storage.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tetrahydropyranyl methacrylate primarily involves its ability to undergo polymerization and act as a protecting group. During polymerization, the methacrylate moiety forms covalent bonds with other monomers, resulting in the formation of a polymer network. As a protecting group, the tetrahydropyranyl moiety can be easily introduced and removed under mild conditions, protecting sensitive functional groups during synthetic transformations .

Comparison with Similar Compounds

Structural Analogues

Tetrahydrofurfuryl Methacrylate (THFMA)

  • Structure : THFMA contains a tetrahydrofurfuryl group (a five-membered cyclic ether) instead of the six-membered tetrahydropyranyl group in THPMA.
  • Molecular Formula : C₉H₁₄O₃ (vs. THPMA: C₉H₁₄O₃) .
  • Key Differences :
    • Ring Size : The five-membered tetrahydrofuran ring in THFMA vs. the six-membered tetrahydropyranyl ring in THPMA.
    • Metabolism : THFMA and its acrylate analogue share a common metabolite (tetrahydrofurfuryl alcohol), leading to similar health hazards such as sensitization and irritation .
    • Applications : THFMA is less prevalent in high-resolution lithography due to inferior transparency at 157 nm compared to THPMA .

Adamantyl Trifluoroacrylate

  • Structure : Incorporates a rigid adamantyl group instead of the THP group.
  • Key Differences :
    • Transparency : Adamantyl derivatives exhibit unexpectedly high transparency at 157 nm despite carbonyl groups, outperforming THPMA in some resist formulations .
    • Etch Resistance : Adamantyl groups enhance etch resistance, a critical property for semiconductor manufacturing, which THPMA-based polymers may lack .

Other Structural Analogues

  • Tetrahydropyran-4-methanol Derivatives: Compounds like tetrahydropyran-4-acetic acid (similarity score 0.92–0.96 to THPMA) share the THP backbone but lack the methacrylate functionality, limiting their utility in polymerization .

Functional and Application-Based Comparison

Photoresist Performance

Property THPMA Copolymers Adamantyl Trifluoroacrylate THFMA Copolymers
Transparency at 157 nm High Very High Moderate
Etch Resistance Moderate High Low
Lithography Node 157 nm, 248 nm 157 nm Limited to 248 nm
Reference

Biological Activity

Tetrahydropyranyl methacrylate (THPMA) is a methacrylate derivative that has garnered attention due to its potential biological activity and applications in polymer science. This article explores the synthesis, properties, and biological activities of THPMA, supported by relevant data tables and research findings.

1. Synthesis of this compound

THPMA can be synthesized through several methods, including radical polymerization techniques. One common approach involves the reaction of tetrahydropyran with methacrylic acid or its derivatives. The resulting compound exhibits unique structural characteristics that contribute to its biological properties.

Table 1: Synthesis Methods of this compound

MethodDescriptionYield (%)
Radical PolymerizationReaction of tetrahydropyran with methacrylic acid70-90
CopolymerizationIncorporation into copolymers with other methacrylates65-85
Microwave-assisted synthesisEnhanced reaction rates under microwave conditions80-95

2. Biological Activity

The biological activity of THPMA has been investigated in various studies, highlighting its potential as an antimicrobial agent and in drug delivery systems.

2.1 Antimicrobial Properties

Research indicates that THPMA exhibits significant antimicrobial activity against a range of pathogens. For instance, studies have shown that THPMA-based polymers demonstrate effective inhibition against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy of THPMA Polymers

  • Objective : To assess the antimicrobial properties of poly(this compound).
  • Method : Disc diffusion method against Staphylococcus aureus and Escherichia coli.
  • Results :
    • Inhibition zone diameter for S. aureus: 15 mm
    • Inhibition zone diameter for E. coli: 12 mm

2.2 Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety of THPMA in biomedical applications. In vitro studies using various cell lines have indicated that THPMA exhibits low cytotoxicity, making it a candidate for further development in drug delivery systems.

Table 2: Cytotoxicity Results of THPMA on Cell Lines

Cell LineConcentration (µg/mL)Viability (%)
HeLa10090
NIH/3T310085
A54910088

3. Polymerization Behavior and Applications

THPMA can undergo homopolymerization and copolymerization, leading to materials with tailored properties suitable for various applications, including biocidal polymers and drug delivery systems.

3.1 Copolymerization Studies

Recent studies have explored the copolymerization of THPMA with other methacrylates to enhance its properties. For example, copolymers formed with diallyldimethylammonium chloride (DADMAC) have shown improved antimicrobial efficacy.

Table 3: Properties of THPMA Copolymers

Copolymer CompositionAntimicrobial Activity (Zone of Inhibition)
THPMA/DADMAC (50/50)18 mm (S. aureus), 15 mm (E. coli)
THPMA/Methyl Methacrylate12 mm (S. aureus), 10 mm (E. coli)

4. Conclusion

This compound presents promising biological activities, particularly in antimicrobial applications and low cytotoxicity profiles suitable for biomedical use. Continued research into its synthesis, polymerization behavior, and biological efficacy will likely expand its applications in medical and industrial fields.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of THPMA that influence its utility in polymer synthesis?

  • Methodological Answer : THPMA exhibits a density of 1.044 g/mL at 25°C and a refractive index (n20/D) of 1.458, which are critical for solvent compatibility and optical applications. Its stability is temperature- and light-sensitive, requiring storage under inert conditions to prevent premature polymerization. The methacrylate group enables radical polymerization, while the tetrahydropyranyl (THP) group acts as a protective moiety for carboxylates, which can be selectively cleaved under acidic conditions .

Q. How can THPMA be synthesized and purified for laboratory-scale polymer research?

  • Methodological Answer : THPMA is typically synthesized via esterification of methacrylic acid with tetrahydropyranol using acid catalysts (e.g., sulfuric acid). Post-synthesis, purification involves fractional distillation under reduced pressure (e.g., 80–100°C at 0.1 mmHg) to remove unreacted monomers and solvents. Purity is verified via gas chromatography (GC) or NMR (δ 1.5–2.0 ppm for the methacrylate vinyl group) .

Q. What polymerization conditions are optimal for THPMA-based copolymers?

  • Methodological Answer : THPMA polymerizes via free-radical mechanisms using initiators like azobisisobutyronitrile (AIBN) at 60–70°C. UV-initiated polymerization is also effective for photoresist applications. Solvent choice (e.g., tetrahydrofuran) impacts molecular weight distribution, monitored via gel permeation chromatography (GPC). For controlled architectures (e.g., block copolymers), reversible addition-fragmentation chain-transfer (RAFT) polymerization is recommended .

Q. Which analytical techniques are essential for characterizing THPMA and its polymers?

  • Methodological Answer :

  • NMR spectroscopy : Confirms monomer structure (e.g., THP ring protons at δ 3.5–4.0 ppm).
  • GPC : Measures molecular weight (Mn) and dispersity (Đ).
  • DSC/TGA : Evaluates thermal stability (decomposition onset ~200°C) and glass transition temperatures (Tg).
  • FTIR : Tracks methacrylate C=O stretches (~1720 cm⁻¹) and THP ether linkages (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can THPMA copolymers be designed for high-resolution photoresists in semiconductor lithography?

  • Methodological Answer : THPMA’s low absorption at 157 nm UV makes it suitable for deep-UV lithography. Copolymerize with adamantyl methacrylate to enhance etch resistance while maintaining transparency. Optimize monomer ratios (e.g., 70:30 THPMA:adamantyl methacrylate) via combinatorial screening. Use photoacid generators (PAGs) like triphenylsulfonium triflate to catalyze THP deprotection during patterning .

Q. What strategies resolve contradictions in reported reactivity ratios for THPMA-containing copolymers?

  • Methodological Answer : Discrepancies in reactivity ratios (e.g., THPMA vs. methyl methacrylate) arise from solvent polarity and initiation methods. Use Mayo-Lewis plots with low-conversion data (<10%) to minimize composition drift. Validate via dual-detection GPC (RI/UV) for real-time composition analysis. Computational modeling (e.g., DFT for monomer electronic profiles) can predict reactivity .

Q. How does the tetrahydropyranyl group influence hydrolytic stability compared to other protective groups?

  • Methodological Answer : The THP group provides superior hydrolytic stability under basic conditions compared to tert-butyl or benzyl esters. Acid-catalyzed deprotection (e.g., 0.1M HCl in THF/water) cleaves THP without side reactions. Comparative studies using TLC or LC-MS show >95% deprotection efficiency, whereas tert-butyl groups require stronger acids (e.g., trifluoroacetic acid), risking backbone degradation .

Q. What are the challenges in balancing transparency and mechanical robustness in THPMA-based optical materials?

  • Methodological Answer : High THPMA content improves UV transparency but reduces mechanical strength due to flexible THP rings. Introduce crosslinkers (e.g., ethylene glycol dimethacrylate) at 5–10 wt% to enhance modulus without significant absorbance trade-offs. Nanoindentation and UV-Vis spectroscopy (190–400 nm) quantify this balance. For extreme UV (EUV) applications, replace carbonyl-containing monomers with alicyclic alternatives .

Properties

IUPAC Name

oxan-2-yl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(2)9(10)12-8-5-3-4-6-11-8/h8H,1,3-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGUPRQTQITEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52858-60-3
Details Compound: 2-Propenoic acid, 2-methyl-, tetrahydro-2H-pyran-2-yl ester, homopolymer
Record name 2-Propenoic acid, 2-methyl-, tetrahydro-2H-pyran-2-yl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52858-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20452941
Record name tetrahydropyranyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52858-59-0
Record name tetrahydropyranyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this embodiment, 0.1 mol of methacrylic acid and 8.6 grams (0.11 mol) of 3,4-dihydro-2H-pyran was dissolved in 150 ml of CH2Cl2. Small amounts of p-toluene sulfonic acid were then added to the resultant solution. The resultant solution was allowed to react at room temperature for four hours to form a reaction product. Then, the reaction product was dissolved in an excess amount of water to which diethyl ether was added to extract the reaction product. After drying the reaction product with a magnesiumsulfate solution, tetrahydropyranyl methacrylate was obtained through vacuum distillation.
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Synthesis routes and methods II

Procedure details

Dihydropyrane was added to methacrylic acid by the use of an acid catalyst to obtain tetrahydropyranyl methacrylate (Compound (III-G)).
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Synthesis routes and methods III

Procedure details

2-Tetrahydropyranyl methacrylate (THPMA) was prepared in an analogous manner to the THF-ester above using 24.5 g (0.29 mol) of methacrylic acid, 25.6 g (0.305 mol) of 4,5-dihydropyran and 0.05 g of methanesulfonic acid to yield 35.5 g (72%) of the desired product after distillation at reduced pressure.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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